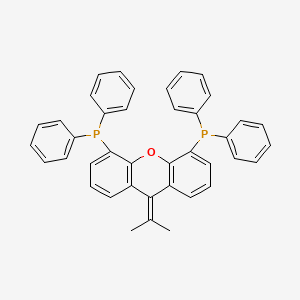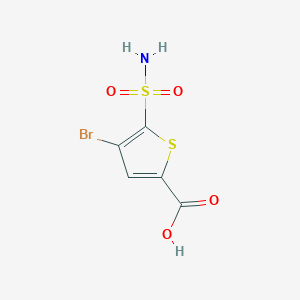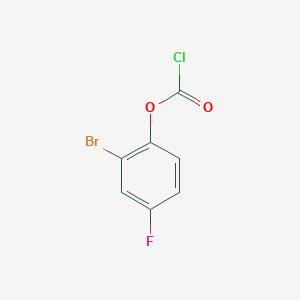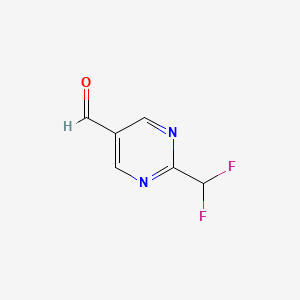
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a xanthene core substituted with diphenylphosphine groups, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of a base such as sodium hydride to deprotonate the xanthene derivative, followed by the addition of diphenylphosphine chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: The compound acts as a ligand, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted xanthene derivatives.
Coordination: Metal-ligand complexes.
Chemistry:
Catalysis: The compound is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their electronic and structural properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its metal complexes are explored for potential therapeutic applications, including anticancer properties.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
相似化合物的比较
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide): An oxidized form of the compound with different reactivity.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine sulfide): A sulfur analog with distinct properties.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine chloride): A chlorinated derivative used in different synthetic applications.
Uniqueness: (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and coordination chemistry. Its structural features also allow for easy modification, enabling the synthesis of various derivatives with tailored properties.
属性
分子式 |
C40H32OP2 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9-propan-2-ylidenexanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H32OP2/c1-29(2)38-34-25-15-27-36(42(30-17-7-3-8-18-30)31-19-9-4-10-20-31)39(34)41-40-35(38)26-16-28-37(40)43(32-21-11-5-12-22-32)33-23-13-6-14-24-33/h3-28H,1-2H3 |
InChI 键 |
YGNONKVWJUJCSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

